1-Butyl-5-phenyl-2-imidazolidinethione
Description
1-Butyl-5-phenyl-2-imidazolidinethione (C₁₃H₁₈N₂S) is a sulfur-containing imidazolidine derivative characterized by a butyl chain at position 1, a phenyl group at position 5, and a thione functional group at position 2. Its molecular weight is 234.12 g/mol, and it has a monoisotopic mass of 234.11906 Da . This scarcity of data suggests it may be a novel or understudied compound within the imidazole/imidazolidine family.
Properties
CAS No. |
186424-04-4 |
|---|---|
Molecular Formula |
C13H18N2S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
1-butyl-5-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C13H18N2S/c1-2-3-9-15-12(10-14-13(15)16)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,14,16) |
InChI Key |
MWPTUNSIFAINSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(CNC1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-5-phenyl-2-imidazolidinethione can be synthesized through several methods. One common approach involves the reaction of phenylglycine methyl ester with butyl isothiocyanate under controlled conditions . The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 1-butyl-5-phenyl-2-imidazolidinethione often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-5-phenyl-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-alkyl or N-aryl derivatives, S-alkyl or S-aryl derivatives.
Scientific Research Applications
1-Butyl-5-phenyl-2-imidazolidinethione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating infections and as an anti-cancer agent.
Industry: Employed in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-butyl-5-phenyl-2-imidazolidinethione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, disrupting their growth and replication. .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 1-butyl-5-phenyl-2-imidazolidinethione with structurally related imidazole/imidazolidine derivatives:
Key Observations :
- Thione vs. Thiol Groups: The thione group in 1-butyl-5-phenyl-2-imidazolidinethione (C=S) differs from the thiol group (C-SH) in 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.
Reactivity Differences :
- The imidazolidine ring (saturated) in the target compound is less aromatic than the imidazole/benzimidazole cores of analogs, reducing resonance stabilization and increasing susceptibility to ring-opening reactions.
Physicochemical Properties
Notes:
- The high predicted boiling point of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (436.1°C) reflects stronger intermolecular forces (e.g., hydrogen bonding via thiol groups) compared to the target compound .
- The absence of pKa data for 1-butyl-5-phenyl-2-imidazolidinethione highlights a critical research gap.
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